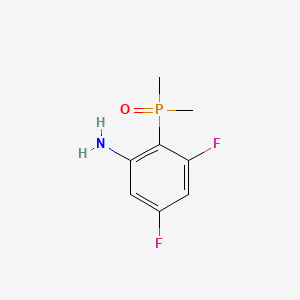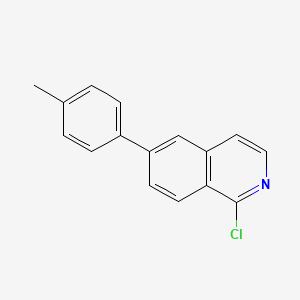
1-Chloro-6-(p-tolyl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-6-(p-tolyl)isoquinoline is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring. This specific compound features a chlorine atom at the first position and a p-tolyl group (a benzene ring substituted with a methyl group) at the sixth position of the isoquinoline structure. The molecular formula of this compound is C16H12ClN, and it has a molecular weight of 253.73 g/mol .
准备方法
1-Chloro-6-(p-tolyl)isoquinoline can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions may be optimized to improve yield and reduce costs.
化学反应分析
1-Chloro-6-(p-tolyl)isoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The p-tolyl group can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions .
科学研究应用
1-Chloro-6-(p-tolyl)isoquinoline has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions involving isoquinoline derivatives.
Medicine: Isoquinoline derivatives have been studied for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用机制
The mechanism of action of 1-Chloro-6-(p-tolyl)isoquinoline involves its interaction with molecular targets and pathways within biological systems. The isoquinoline ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use .
相似化合物的比较
1-Chloro-6-(p-tolyl)isoquinoline can be compared with other similar compounds, such as:
1-Chloroisoquinoline: Lacks the p-tolyl group, making it less bulky and potentially less selective in certain reactions.
6-(p-Tolyl)isoquinoline: Lacks the chlorine atom, which may affect its reactivity and the types of reactions it can undergo.
1-Bromo-6-(p-tolyl)isoquinoline: Similar structure but with a bromine atom instead of chlorine, which may influence its reactivity and the conditions required for certain reactions
属性
分子式 |
C16H12ClN |
|---|---|
分子量 |
253.72 g/mol |
IUPAC 名称 |
1-chloro-6-(4-methylphenyl)isoquinoline |
InChI |
InChI=1S/C16H12ClN/c1-11-2-4-12(5-3-11)13-6-7-15-14(10-13)8-9-18-16(15)17/h2-10H,1H3 |
InChI 键 |
BPSSGUMJRMODDY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC3=C(C=C2)C(=NC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea](/img/structure/B14017809.png)

![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide](/img/structure/B14017814.png)
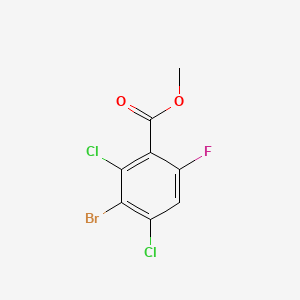

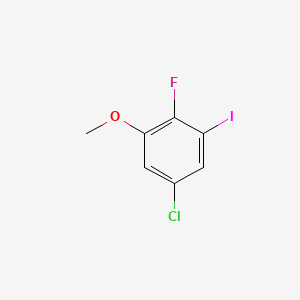
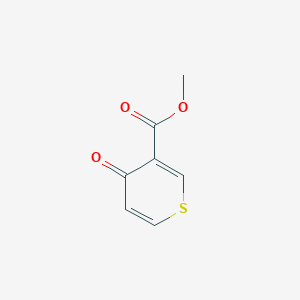
![Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14017853.png)

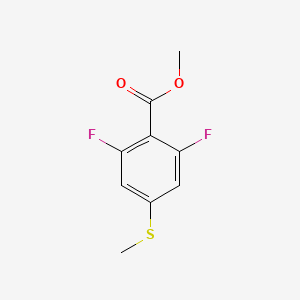
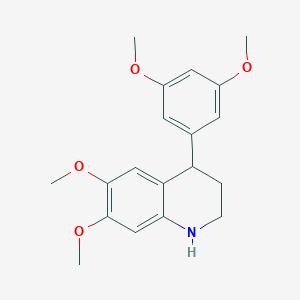

![3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14017883.png)
